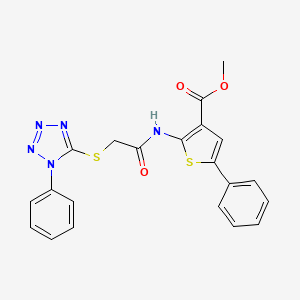

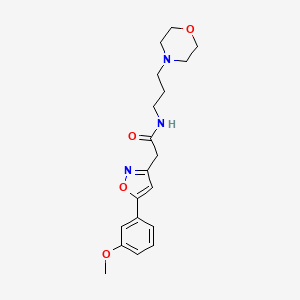

5-苯基-2-(2-((1-苯基-1H-四唑-5-基)硫代)乙酰氨基)噻吩-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate" is a complex molecule that appears to be related to various research areas, including the synthesis of heterocyclic compounds and the study of their chemical properties and reactions. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with high yields. For instance, the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones involves the reaction of isoxazolyl thioureas with ethyl bromopyruvate, followed by treatment with hydrazine hydrate and cyclocondensation with ethyl acetoacetate and triethyl orthoformate . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is achieved by cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of the compound may also involve cyclization and condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectral and analytical data, including IR, ^1H NMR, and MS spectra . Quantum chemical calculations are also used to analyze the steric arrangement of heterocycles in molecules such as 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole . These techniques could be applied to determine the molecular structure of "methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate" and to understand its electronic and spatial configuration.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation . Photodecomposition studies of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione show the formation of carbodiimides as sole photoproducts, suggesting that the tetrazole moiety in the compound of interest may also undergo similar photodecomposition reactions . These reactions are important for understanding the reactivity and potential applications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The spectral data provide insights into the functional groups present, which in turn influence properties such as solubility, melting point, and reactivity . The photostability of compounds like 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione indicates potential for industrial and medicinal applications . The compound may exhibit unique properties due to the presence of both thiophene and tetrazole rings, which could be explored through experimental studies.

科学研究应用

合成与表征

一项研究详细阐述了相关化合物的合成和表征,重点是抗菌评估和对接研究。这些化合物通过一系列反应合成,从 2-氰基乙酰胺和 1,4-二噻烷-2,5-二醇开始,得到进一步修饰和评价其生物活性的中间体。这些合成的化合物在生物学评价和分子对接研究中显示出有希望的结果,表明它们作为抗菌剂的潜力 (Talupur, Satheesh, & Chandrasekhar, 2021)。

抗菌和抗真菌活性

另一项研究探索了新型噻吩衍生物的抗菌和抗真菌活性,这些衍生物通过一种方便的一锅三组分方法合成。这些衍生物表现出显着的活性,突显了它们在开发新的抗菌和抗真菌剂中的潜力 (Sable, Ganguly, & Chaudhari, 2014)。

抗癌活性

此外,已合成出显示出抗癌活性的新型噻吩衍生物,突出了特定取代基在增强这些化合物的抗癌功效中的作用。合成的化合物针对各种癌细胞系进行了评估,显示出有希望的结果,可能导致开发新的抗癌疗法 (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)。

合成方法

在合成方法方面,研究报告了连续流动反应器中叠氮酸的安全生成和合成利用,用于合成四唑衍生物,展示了安全有效地处理潜在危险反应的有效方法 (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012)。

作用机制

Target of Action

Tetrazole derivatives, such as 5-phenyl-1h-tetrazole, have been known to exhibit multi-target biological activity . They have been associated with analgesic and neoioid activity, inhibition of glycosylphosphatidylinositol phospholipase D, and antagonism of nicotine receptors .

Mode of Action

For instance, they can stabilize the negative charge by delocalization, showing corresponding carboxylic acid pKa values . This property allows them to form stable metallic compounds and molecular complexes .

Biochemical Pathways

Tetrazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some tetrazole derivatives have shown higher free radical scavenging potential, suggesting potential antioxidant activity .

属性

IUPAC Name |

methyl 5-phenyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S2/c1-29-20(28)16-12-17(14-8-4-2-5-9-14)31-19(16)22-18(27)13-30-21-23-24-25-26(21)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVKKQMYBSCLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

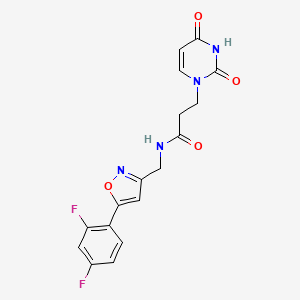

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)

![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)

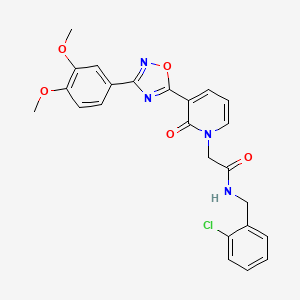

![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)

![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)

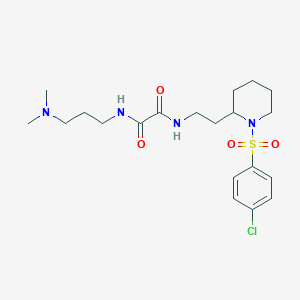

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)